molecular formula C18H23BClNO6 B13350928 Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate

Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate

Cat. No.: B13350928
M. Wt: 395.6 g/mol
InChI Key: TZQPCVRZNWLORE-UHFFFAOYSA-N
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Description

Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a chloro-substituted oxazinone, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The oxazinone ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The chloro-substituted oxazinone ring can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison: Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and potential for use in diverse fields.

Properties

Molecular Formula

C18H23BClNO6

Molecular Weight

395.6 g/mol

IUPAC Name

methyl 3-[6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-4-yl]propanoate

InChI

InChI=1S/C18H23BClNO6/c1-17(2)18(3,4)27-19(26-17)11-8-14-13(9-12(11)20)21(15(22)10-25-14)7-6-16(23)24-5/h8-9H,6-7,10H2,1-5H3

InChI Key

TZQPCVRZNWLORE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)N(C(=O)CO3)CCC(=O)OC

Origin of Product

United States

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